molecular formula C16H13N3O2 B12618152 4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline CAS No. 918530-13-9

4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline

Cat. No.: B12618152
CAS No.: 918530-13-9
M. Wt: 279.29 g/mol
InChI Key: CVBKRFFREMTLEB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Pyridine Ring Formation: The pyridine ring can be introduced through a cyclization reaction involving a suitable pyridine precursor and the nitrated quinoline derivative.

    Methylation: The methyl groups at the 4th and 6th positions can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides or carboxylic acids.

    Reduction: Formation of 4,6-dimethyl-8-amino-2-(pyridin-3-yl)quinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial and viral strains.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of novel materials, dyes, and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylquinoline: Lacks the nitro and pyridinyl groups, resulting in different chemical and biological properties.

    8-Nitroquinoline: Lacks the dimethyl and pyridinyl groups, leading to variations in reactivity and applications.

    2-(Pyridin-3-yl)quinoline:

Uniqueness

4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound for research and industrial applications.

Properties

CAS No.

918530-13-9

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4,6-dimethyl-8-nitro-2-pyridin-3-ylquinoline

InChI

InChI=1S/C16H13N3O2/c1-10-6-13-11(2)8-14(12-4-3-5-17-9-12)18-16(13)15(7-10)19(20)21/h3-9H,1-2H3

InChI Key

CVBKRFFREMTLEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2C)C3=CN=CC=C3

Origin of Product

United States

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